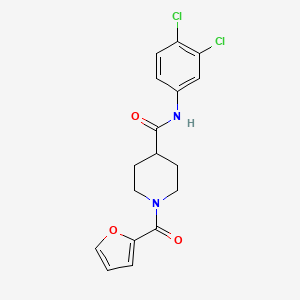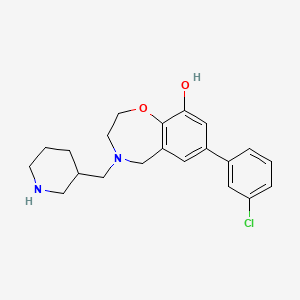
N-(3,4-dichlorophenyl)-1-(2-furoyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-1-(2-furoyl)piperidine-4-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the major inhibitory neurotransmitter in the central nervous system, and the inhibition of GABA transaminase results in an increase in GABA levels in the brain. This increase in GABA levels has been shown to have potential therapeutic effects in a number of neurological and psychiatric disorders.
Wirkmechanismus
N-(3,4-dichlorophenyl)-1-(2-furoyl)piperidine-4-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases GABA levels in the brain, leading to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission has been shown to have potential therapeutic effects in a number of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely related to its mechanism of action as a GABA transaminase inhibitor. By increasing GABA levels in the brain, this compound has been shown to have anxiolytic, anticonvulsant, and antidepressant effects. In addition, this compound has been shown to have potential as a treatment for cocaine addiction, as it has been shown to decrease cocaine self-administration in preclinical models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3,4-dichlorophenyl)-1-(2-furoyl)piperidine-4-carboxamide as a research tool is its selectivity for GABA transaminase inhibition. This selectivity allows for the specific manipulation of GABA levels in the brain, without affecting other neurotransmitter systems. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of GABA in the brain over extended periods of time.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(3,4-dichlorophenyl)-1-(2-furoyl)piperidine-4-carboxamide. One area of interest is the potential therapeutic applications of this compound in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. In addition, further research is needed to better understand the mechanisms underlying the effects of this compound on cocaine addiction, and to determine whether it has potential as a treatment for other substance use disorders. Finally, research is needed to develop more stable and longer-lasting formulations of this compound, which would allow for more consistent manipulation of GABA levels in the brain over extended periods of time.
Synthesemethoden
N-(3,4-dichlorophenyl)-1-(2-furoyl)piperidine-4-carboxamide can be synthesized using a multi-step process involving the reaction of 3,4-dichloroaniline with furan-2-carboxylic acid, followed by the reaction of the resulting intermediate with piperidine-4-carboxylic acid. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorophenyl)-1-(2-furoyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in a number of neurological and psychiatric disorders. It has been shown to have efficacy in preclinical models of epilepsy, anxiety, and depression. In addition, this compound has been shown to have potential as a treatment for cocaine addiction, as it has been shown to decrease cocaine self-administration in preclinical models.
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c18-13-4-3-12(10-14(13)19)20-16(22)11-5-7-21(8-6-11)17(23)15-2-1-9-24-15/h1-4,9-11H,5-8H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMKDMPJBXBUAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-{[4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl]methyl}-N~1~-methyl-D-leucinamide](/img/structure/B5467578.png)
![(3S*,4R*)-3-methoxy-1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B5467581.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5467587.png)
![(1-{[6-(piperidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}piperidin-3-yl)methanol](/img/structure/B5467600.png)
![N'-(3-hydroxybenzylidene)-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furohydrazide](/img/structure/B5467605.png)
![3-[(dimethylamino)methyl]-1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-3-pyrrolidinol](/img/structure/B5467611.png)
![N-(4-isopropylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5467619.png)
![2-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-chlorophenyl)vinyl 2-chlorobenzoate](/img/structure/B5467625.png)
![6-[2-(3-methoxy-4-methylphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5467629.png)

![N,N-dimethyl-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine](/img/structure/B5467637.png)
![4-{2-[8-(benzyloxy)-2-quinolinyl]vinyl}-1,2-phenylene diacetate](/img/structure/B5467639.png)
![N-(4-{N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-4-methoxybenzamide](/img/structure/B5467646.png)
![3-{[4-(2-methylbenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5467652.png)